4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid
CAS No.:
Cat. No.: VC17751257
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H16ClNO2 |
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Molecular Weight | 241.71 g/mol |
IUPAC Name | 4-amino-3-(4-chlorophenyl)-4-methylpentanoic acid |
Standard InChI | InChI=1S/C12H16ClNO2/c1-12(2,14)10(7-11(15)16)8-3-5-9(13)6-4-8/h3-6,10H,7,14H2,1-2H3,(H,15,16) |
Standard InChI Key | MEIXRUWEWJUTFS-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C(CC(=O)O)C1=CC=C(C=C1)Cl)N |
Introduction
Key Findings
4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid is a structurally unique β-amino acid derivative characterized by a pentanoic acid backbone substituted with a 4-chlorophenyl group at position 3, a methyl group at position 4, and an amino group at position 4. While direct literature on this compound remains limited, its structural analogs and synthesis strategies provide critical insights. The compound’s potential as a chiral building block in medicinal chemistry is inferred from related β-amino acid derivatives, such as 3-amino-4-methylpentanoic acid (a human endogenous metabolite) and optically active 4-amino-3-(4-chlorophenyl)butanoic acid .
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
The IUPAC name 4-amino-3-(4-chlorophenyl)-4-methylpentanoic acid defines a five-carbon pentanoic acid chain with the following substituents:
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A 4-chlorophenyl group at position 3.
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A methyl group and an amino group at position 4.
The molecular formula is C₁₂H₁₄ClNO₂, with a calculated molecular weight of 255.70 g/mol. The presence of both amino and carboxyl groups enables zwitterionic behavior in aqueous solutions, similar to β-leucine derivatives .
Stereochemical Considerations
The compound has two stereocenters at positions 3 and 4, yielding four possible stereoisomers. Enantiomerically pure forms are critical for biological activity, as demonstrated in patents for analogous compounds like (R)- and (S)-4-amino-3-(4-chlorophenyl)butanoic acid . X-ray diffraction data from related crystals suggest that chirality significantly impacts crystallinity and stability .
Synthesis and Purification Strategies
Enantioselective Synthesis Pathways
While no direct synthesis routes for 4-amino-3-(4-chlorophenyl)-4-methylpentanoic acid are documented, methods for structurally similar compounds provide a framework:
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Chiral Resolution: Analogous to the production of (R)- and (S)-4-amino-3-(4-chlorophenyl)butanoic acid, enzymatic or chemical resolution could separate enantiomers using chiral auxiliaries .
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Aminomutase Catalysis: β-Amino acids like 3-amino-4-methylpentanoic acid are biosynthesized via leucine 2,3-aminomutase in humans . Engineering this enzyme for chlorophenyl-substituted substrates remains unexplored.
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Multi-Step Organic Synthesis:
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Step 1: Introduce the 4-chlorophenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.
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Step 2: Install the methyl and amino groups through reductive amination or Strecker synthesis.
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Crystallization and Polymorphism
Crystal forms of β-amino acids are highly sensitive to pH and temperature. For example, heating 4-amino-3-(4-chlorophenyl)butanoic acid in water (pH 3–9) converts metastable Crystal B (diffraction peaks at 2θ = 21.0°, 26.9°, 29.9°) to stable Crystal A (peaks at 2θ = 8.7–9.4°, 12.2–12.8°, 24.8–25.4°) . Similar protocols could optimize the crystallization of the target compound.
Physicochemical Properties
Experimental and Predicted Properties
Spectroscopic Data
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